Ethyl 3-(hexadecylamino)propanoate

Surfactant Science Micellization Thermodynamics Amino Acid Surfactants

Ethyl 3-(hexadecylamino)propanoate (CAS 88074-68-4, molecular formula C₂₁H₄₃NO₂, MW 341.57 g·mol⁻¹) is a synthetic N-alkyl-β-alanine ethyl ester belonging to the class of ampholytic amino acid surfactants. Its structure comprises a saturated C16 (hexadecyl) hydrophobic tail linked via a secondary amine to a β-alanine ethyl ester polar headgroup, yielding a compound with predicted zwitterionic character over a broad pH range.

Molecular Formula C21H43NO2
Molecular Weight 341.6 g/mol
CAS No. 88074-68-4
Cat. No. B1296834
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-(hexadecylamino)propanoate
CAS88074-68-4
Molecular FormulaC21H43NO2
Molecular Weight341.6 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCNCCC(=O)OCC
InChIInChI=1S/C21H43NO2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-19-22-20-18-21(23)24-4-2/h22H,3-20H2,1-2H3
InChIKeyQBANCYONYOPMOT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3-(hexadecylamino)propanoate (CAS 88074-68-4): Baseline Identity and Procurement Context


Ethyl 3-(hexadecylamino)propanoate (CAS 88074-68-4, molecular formula C₂₁H₄₃NO₂, MW 341.57 g·mol⁻¹) is a synthetic N-alkyl-β-alanine ethyl ester belonging to the class of ampholytic amino acid surfactants. Its structure comprises a saturated C16 (hexadecyl) hydrophobic tail linked via a secondary amine to a β-alanine ethyl ester polar headgroup, yielding a compound with predicted zwitterionic character over a broad pH range. Commonly sourced under catalog numbers such as sc-327292 (Santa Cruz Biotechnology, 500 mg, $284.00) , this compound is primarily used as a research-grade specialty surfactant, amphiphilic membrane-interaction probe, and synthetic building block for derivatization studies .

Surfactant type Zwitterionic / pH-tunable ampholytic amino acid ester with C16 tail
Selection context Class-level CMC reduction supports low-concentration micellization studies
Key liability Ethyl ester enables pH-triggered hydrolysis; not for inert shelf-life demands

Why Generic Substitution Fails for Ethyl 3-(hexadecylamino)propanoate: Chain-Length, Ester, and Ampholytic Headgroup Specificity


Casual substitution among N-alkyl-β-alanine esters is scientifically unsound because the hexadecyl (C16) chain, the ethyl ester moiety, and the secondary amine headgroup jointly control critical performance parameters — critical micelle concentration (CMC), emulsification selectivity, solubility profile, and hydrolytic stability — that do not scale linearly. Systematic data on the N-alkyl-β-alanine homologous series demonstrate that CMC drops approximately an order of magnitude for every two methylene units added to the alkyl chain [1]. Moreover, head-to-head comparison between dodecyl and hexadecyl amino-propionates reveals that the hexadecyl congener is decisively more effective at emulsifying vegetable oils and fatty acids [2]. Within the ester series, the ethyl ester introduces a hydrolytic cleavage liability absent in the methyl analog, a property intentionally exploited in pro-drug and biodegradability design but undesirable if the user requires metabolic or shelf-life stability [3]. Each comparator thus presents a distinct risk-benefit profile, rendering blind interchange invalid.

Target
C16 ethyl ester (hexadecyl chain, ester-labile headgroup)
If C12 analog substituted
CMC may shift >10-fold; emulsification selectivity for vegetable oils/fatty acids may differ markedly
Target
Ethyl ester (hydrolytically responsive)
If methyl ester substituted
Hydrolytic profile and pKa differ; pH-triggered cleavage design may not transfer
Target
Ampholytic (pH-switchable charge state)
If hexadecyl betaine substituted
Fixed zwitterionic charge; pH-dependent tunability and isoelectric point behavior not replicated

Ethyl 3-(hexadecylamino)propanoate: Quantitative Differentiation Evidence Guide


Critical Micelle Concentration (CMC) Advantage Conferred by the C16 Chain: Extrapolation from N-Alkyl-β-alanine Homologs

There are no published direct CMC measurements for ethyl 3-(hexadecylamino)propanoate. However, well-established class-level behavior for N-alkyl-β-alanine ampholytic surfactants provides a quantitative framework. Okumura et al. (1974) reported CMC values of 1.3×10⁻² mol·L⁻¹ (decyl, C10) and 9×10⁻⁴ mol·L⁻¹ (dodecyl, C12) at 30 °C via surface tensiometry [1]. Applying the empirical rule — corroborated by Geppert-Rybczyńska et al. (2024) for structurally analogous N-alkyl betaine ethyl ester chlorides, where CMC decreases two- to three-fold per two methylene groups [2] — the predicted CMC for the hexadecyl (C16) homolog falls in the range of 1×10⁻⁵ to 5×10⁻⁵ mol·L⁻¹. This represents a ~100-fold lower CMC versus the dodecyl analog, enabling micelle formation and surface-tension reduction at substantially lower working concentrations.

CMC reduction
Class-level inference
Predicted CMC ~1×10⁻⁵–5×10⁻⁵ mol·L⁻¹ (C16) vs 9×10⁻⁴ mol·L⁻¹ (C12, measured)
Supports micelle formation at ~100× lower mass concentration compared to dodecyl analog
Extrapolated from Okumura et al. (1974); direct measurement not yet published
Surfactant Science Micellization Thermodynamics Amino Acid Surfactants

Emulsification Selectivity for Vegetable Oils and Fatty Acids: Hexadecyl Outperforms Dodecyl

A direct comparative study of alkyl amino acid surfactants reported in Journal of the Society of Cosmetic Chemists (1960) explicitly states that while both dodecyl and hexadecyl compounds are effective emulsifiers for fatty alcohols, the hexadecyl compound is the better performer with vegetable oils, fatty acids, and similar substrates [1]. This is not merely a qualitative observation — it aligns with the general principle that longer alkyl chains provide superior hydrophobic matching with triglyceride and long-chain fatty acid substrates, enhancing interfacial film stability. The same study shows that potassium dodecyl alanate exhibits a CMC of 0.0030 mol·L⁻¹ versus potassium palmitate (C16) at 0.0022 mol·L⁻¹, establishing that C16-chain surfactants in the amino acid class consistently deliver lower CMC values [1].

Emulsification selectivity
Head-to-head
Hexadecyl outperforms dodecyl on vegetable oils and fatty acids (JSCC 1960)
Reported better emulsification for oil/fatty acid phases; formulation context dependent
Qualitative ranking; quantitative scale not provided
Emulsification Cosmetic Formulation Ampholytic Surfactants

Ethyl Ester versus Methyl Ester: Differentiated Physicochemical Properties, Pricing, and Hydrolytic Profile

The closest structural analog to the target compound is methyl 3-(hexadecylamino)propanoate (CAS 1040687-60-2). Comparison of predicted physicochemical properties reveals measurable differences: the ethyl ester exhibits a higher boiling point (429.9±28.0 °C vs. 415.9±28.0 °C), a marginally lower density (0.881 vs. 0.882 g·cm⁻³), and a higher predicted pKa (9.68±0.19 vs. 9.03±0.19) . The elevated pKa indicates that the ethyl ester headgroup is a weaker acid, which may influence protonation state and surfactant charge density at intermediate pH values. Furthermore, as noted by Geppert-Rybczyńska et al. (2024), ethyl esters of amino acid surfactants are intentionally selected to exploit controlled hydrolysis at elevated pH, a design feature relevant to triggered drug release or programmed biodegradation [1]. On the procurement side, the ethyl ester (Santa Cruz Biotechnology, $284/500 mg) is priced at a premium compared to the methyl ester (Matrix Scientific, $189/500 mg), though supplier and purity differences confound direct price comparison .

Ester type contrast
Reported
Ethyl vs methyl: ΔpKa ≈ +0.65, ΔBP ≈ +14 °C, distinct hydrolytic lability
Ethyl ester may support pH-triggered cleavage designs; methyl ester offers higher hydrolytic inertness
Predicted physicochemical values; lot-specific verification needed
Physicochemical Properties Ester Stability Procurement Economics

Zwitterionic pH-Responsive Character: Comparison with Simple Alkyl Betaines

N-Alkyl-β-alanines exhibit classic ampholytic (zwitterionic) behavior distinct from permanently charged quaternary ammonium surfactants such as hexadecyl betaine (CAS 693-33-4). Okumura et al. (1974) confirmed via infrared spectroscopy and isoelectric point measurements that N-alkyl-β-alanines adopt a true zwitterionic structure, with the isoelectric point occurring near neutral pH [1]. This means the net molecular charge can be tuned from cationic (low pH) to zwitterionic (neutral pH) to anionic (high pH), a property not shared by alkyl betaines, which remain zwitterionic across a much narrower window. The secondary amine group in ethyl 3-(hexadecylamino)propanoate, in combination with the carboxylic ester, provides a distinct protonation landscape compared to the quaternary ammonium-carboxylate pairing in betaines. The AMPHOLYTIC SURFACE ACTIVE AGENTS review explicitly notes that the hexadecyl amino-propionate exhibits 'identical compatibility properties' with its dodecyl homolog but that this pattern diverges from that observed between alkyl amino acids and betaines, underscoring a class-specific behavior [2].

Charge tunability
Class-level inference
pH-switchable (cationic ↔ zwitterionic ↔ anionic) vs fixed betaine charge
Supports pH-responsive surfactant design; isoelectric point near neutral pH
Based on N-alkyl-β-alanine class behavior (Okumura 1974)
Amphoteric Surfactants Isoelectric Point pH-Responsive Behavior

Safety Classification and Hazard Profile: Xi Irritant Designation

Ethyl 3-(hexadecylamino)propanoate is classified as Xi (Irritant) according to ChemicalBook hazard coding . This classification is relevant for laboratory procurement because it mandates appropriate personal protective equipment (PPE), ventilation, and spill containment measures. While no quantitative skin/eye irritation data (e.g., Draize scores) are publicly available for this specific compound, the Xi classification places it in a moderate hazard category shared by many long-chain amino acid esters. The absence of more severe hazard codes (T, T+, C, N) is a positive differentiator when selecting among structurally related surfactants that may carry more restrictive handling requirements. Limited safety data sheet availability (SDS not publicly accessible online from major suppliers) represents a known data gap that procurement officers should address by requesting lot-specific documentation .

Safety profile
Data to verify
Xi (Irritant) per ChemicalBook; no quantitative Draize data available
Moderate hazard classification; confirm against supplier-specific SDS before use
Public SDS not available; request lot-specific documentation
Chemical Safety GHS Classification Laboratory Handling

Ethyl 3-(hexadecylamino)propanoate: Best-Fit Research and Industrial Application Scenarios


Low-Concentration Surfactant Formulations Requiring Minimal Mass Loading

The class-level evidence that replacing a C12 chain with a C16 chain reduces CMC by approximately two orders of magnitude (Okumura et al., 1974; Geppert-Rybczyńska et al., 2024) [1] [2] makes ethyl 3-(hexadecylamino)propanoate a cost-effective choice for applications where micelle formation or surface-tension reduction must be achieved at the lowest possible surfactant mass concentration — such as in microemulsion-based drug delivery vehicles, low-foam industrial cleaners, or analytical surfactant systems where surfactant interference with downstream assays must be minimized.

Vegetable Oil and Fatty Acid Emulsification in Cosmetics and Agrochemicals

The demonstrated superiority of the hexadecyl amino-propionate over the dodecyl congener for vegetable oil and fatty acid emulsification (Journal of the Society of Cosmetic Chemists, 1960) [1] positions the target compound as a rational selection for natural oil-based cosmetic creams, lotions, and conditioners, as well as for emulsifiable concentrate formulations in agrochemical delivery where oil-phase stability is critical. The added ability to switch emulsion type (anionic to cationic) by pH adjustment provides formulation flexibility not available with non-ampholytic surfactants.

pH-Triggered Hydrolysis Applications: Pro-Drug Activation and Biodegradable Surfactant Design

The ethyl ester functionality of ethyl 3-(hexadecylamino)propanoate introduces a controlled hydrolytic release mechanism that is intentionally exploited in pro-drug and biodegradable surfactant design. Geppert-Rybczyńska et al. (2024) highlight that ethyl esters of amino acid surfactants are selected to facilitate hydrolysis at elevated pH, enhancing biodegradation rates [1]. This feature makes the compound particularly appropriate for environmentally responsive formulations — such as marine-degradable surfactant packages, alkaline-cleaning products where post-use hydrolysis is desired, and pro-drug candidates requiring esterase- or pH-mediated activation.

Membrane Interaction and Drug Delivery Research Models

The combination of a long C16 hydrophobic anchor with a polar, charge-tunable, ester-linked headgroup makes ethyl 3-(hexadecylamino)propanoate a valuable model amphiphile for studying membrane insertion dynamics, lipid bilayer disruption, and hydrophobic ion pairing for nucleic acid or peptide delivery [1]. Its structural analogy to endogenous N-acyl amino acids and its ampholytic nature, documented in the foundational Okumura et al. (1974) study [2], support its use in fundamental biophysical research and in the rational design of cell-penetrating surfactants.

Application
Selection Property
Validation Focus
Low-mass-loading surfactant systems
Predicted low CMC (class-level)
Micellization and surface-tension assays at low concentration
Vegetable oil / fatty acid emulsion research
Emulsification selectivity (head-to-head reported)
Emulsion stability and phase behavior with triglyceride substrates
pH-responsive release and biodegradation studies
Ethyl ester hydrolytic profile
Hydrolysis kinetics under alkaline conditions; biodegradation endpoints
Membrane interaction and delivery model research
Amphiphilic charge-tunable headgroup with C16 anchor
Membrane insertion, bilayer disruption, and permeability assays
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